Technical Documentation Center

L-5,5-Dimethylthiazolidine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: L-5,5-Dimethylthiazolidine-4-carboxylic acid
  • CAS: 72778-00-8

Core Science & Biosynthesis

Foundational

L-5,5-Dimethylthiazolidine-4-carboxylic acid chemical structure and properties

An In-Depth Technical Guide to L-5,5-Dimethylthiazolidine-4-carboxylic Acid Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of L-5,5-Dimethylthiazolidine-4-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to L-5,5-Dimethylthiazolidine-4-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of L-5,5-Dimethylthiazolidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical structure, physicochemical properties, synthesis methodologies, and key applications, offering field-proven insights for researchers and scientists.

Introduction: A Molecule of Interest

L-5,5-Dimethylthiazolidine-4-carboxylic acid, a derivative of the amino acid L-cysteine, has garnered attention for its versatile chemical nature and its role as a key building block in the synthesis of various pharmaceutical agents. Its rigid, five-membered ring structure, incorporating a sulfur and a nitrogen atom, provides a unique scaffold for designing molecules with specific biological activities. This guide aims to be a central resource for understanding and utilizing this compound in a research and development setting.

Chemical Structure and Physicochemical Properties

The foundational step in leveraging any chemical entity is a thorough understanding of its structure and inherent properties.

Molecular Structure

L-5,5-Dimethylthiazolidine-4-carboxylic acid possesses a thiazolidine ring, which is a five-membered saturated heterocycle containing both sulfur and nitrogen. The "L" designation refers to the stereochemistry at the 4-position, which is derived from the natural L-cysteine. The two methyl groups at the 5-position introduce steric hindrance, which can influence the molecule's reactivity and conformational preferences.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. This data is crucial for designing experimental conditions, such as selecting appropriate solvents for reactions and purification, as well as for understanding the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
CAS Number 5025-95-6
Appearance White to off-white crystalline powder
Melting Point 155-160 °C
Solubility Soluble in water
Optical Rotation [α]D20 -150 to -160 ° (c=1, H2O)

Synthesis and Purification: A Practical Workflow

The synthesis of L-5,5-Dimethylthiazolidine-4-carboxylic acid is typically achieved through the condensation of L-cysteine with acetone. This reaction is a classic example of thiazolidine formation and is often carried out under mild conditions.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of L-5,5-Dimethylthiazolidine-4-carboxylic acid.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A L-Cysteine + Acetone (in appropriate solvent) B Reaction Mixture (Stirring at controlled temperature) A->B C Crude Product Precipitation B->C D Filtration and Washing C->D E Recrystallization (e.g., from water/ethanol) D->E F Drying under Vacuum E->F G Purity Assessment (e.g., HPLC, TLC) F->G H Structural Verification (e.g., NMR, MS)

Caption: A typical workflow for the synthesis, purification, and analysis of L-5,5-Dimethylthiazolidine-4-carboxylic acid.

Step-by-Step Experimental Protocol

This protocol provides a detailed methodology for the synthesis of L-5,5-Dimethylthiazolidine-4-carboxylic acid.

Materials:

  • L-Cysteine hydrochloride monohydrate

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolution: Dissolve L-cysteine hydrochloride monohydrate in distilled water in a round-bottom flask.

  • Neutralization: Carefully add a solution of NaOH to neutralize the hydrochloride and bring the pH to approximately 7.

  • Reaction: Add an excess of acetone to the L-cysteine solution. Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, adjust the pH of the solution to approximately 3-4 with HCl. This will cause the product to precipitate out of the solution.

  • Filtration: Collect the white precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol.

  • Recrystallization: For further purification, recrystallize the crude product from a mixture of water and ethanol.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Applications in Drug Development and Research

L-5,5-Dimethylthiazolidine-4-carboxylic acid serves as a valuable precursor in the synthesis of a variety of biologically active molecules.

Prodrugs of L-Cysteine

One of the primary applications of this compound is as a prodrug of L-cysteine. The thiazolidine ring can be hydrolyzed in vivo to release L-cysteine, which can then exert its biological effects, such as replenishing intracellular glutathione levels.

Synthesis of Penicillamine Analogs

Due to its structural similarity to penicillamine, L-5,5-Dimethylthiazolidine-4-carboxylic acid is a key starting material for the synthesis of various penicillamine analogs. These analogs are explored for their potential therapeutic activities, including as anti-inflammatory and chelating agents.

Chiral Building Block

The inherent chirality of L-5,5-Dimethylthiazolidine-4-carboxylic acid makes it a useful chiral building block in asymmetric synthesis, enabling the stereoselective preparation of complex target molecules.

Conclusion

L-5,5-Dimethylthiazolidine-4-carboxylic acid is a versatile and valuable compound in the field of medicinal chemistry. Its straightforward synthesis, unique structural features, and role as a precursor to biologically active molecules make it an important tool for researchers and drug development professionals. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the design and synthesis of novel therapeutics.

References

Exploratory

An In-Depth Technical Guide to Commercial Sources for L-5,5-Dimethylthiazolidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides a comprehensive technical overview of sourcing L-5,5-Dimethylthiazolidine-4-carboxylic acid, a critic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive technical overview of sourcing L-5,5-Dimethylthiazolidine-4-carboxylic acid, a critical chiral building block in pharmaceutical and chemical research. The focus is on providing actionable intelligence for making informed procurement decisions, emphasizing scientific integrity, and offering a clear rationale behind supplier evaluation.

Part 1: Strategic Sourcing of L-5,5-Dimethylthiazolidine-4-carboxylic Acid

L-5,5-Dimethylthiazolidine-4-carboxylic acid (CAS No. 54593-46-7) is a heterocyclic compound derived from L-penicillamine. Its rigid, gem-dimethyl substituted thiazolidine ring makes it a valuable synthon for introducing conformational constraints in peptide and small molecule drug candidates. The success of research and development programs hinges on the quality and reliability of such starting materials. This guide outlines a systematic approach to identifying and qualifying commercial suppliers.

The initial step involves a broad survey of the chemical supplier landscape. Several companies list L-5,5-Dimethylthiazolidine-4-carboxylic acid in their catalogs, ranging from large, well-established firms to smaller, specialized manufacturers. Our search has identified the following as potential sources:

  • Biosynth: A global supplier of fine chemicals and custom synthesis services.

  • BLD Pharmatech Ltd.: A supplier of research chemicals and pharmaceutical intermediates.

  • Glentham Life Sciences: A UK-based supplier of fine chemicals for research and production.

  • Key Organics: A provider of chemistry services and a supplier of screening compounds and intermediates.

  • Matrix Scientific: A supplier of fine organic chemicals for research.

  • Santa Cruz Biotechnology, Inc.: A major supplier of research reagents.

  • VWR (part of Avantor): A global distributor of laboratory supplies and chemicals.

It is important to note that listing on a website does not guarantee immediate availability or suitability for a specific application. Further due diligence is essential.

Simply identifying a supplier is insufficient. A thorough evaluation process is necessary to mitigate risks associated with purity, consistency, and supply chain reliability. The following workflow outlines a robust vetting process.

cluster_0 Supplier Vetting Workflow A Initial Supplier Identification (e.g., Biosynth, BLD Pharmatech) B Request Technical Documentation (CoA, SDS, Purity Data) A->B Contact C Evaluate Analytical Data (NMR, HPLC, MS, Chiral Purity) B->C Analyze D Assess Supply Chain & Quality Systems (Lead Times, Lot Consistency, ISO Cert.) C->D Inquire E Procure Sample for In-House QC D->E Validate F Final Supplier Qualification E->F Confirm cluster_1 In-House QC Protocol Start Receive Commercial Sample NMR ¹H NMR for Structural Confirmation Start->NMR HPLCMS HPLC-MS for Purity and Mass Verification Start->HPLCMS ChiralHPLC Chiral HPLC for Enantiomeric Excess Start->ChiralHPLC End Accept or Reject Lot NMR->End HPLCMS->End ChiralHPLC->End

Protocols & Analytical Methods

Method

Application Note: High-Performance Analytical Strategies for the Quantification of L-5,5-Dimethylthiazolidine-4-carboxylic Acid

Abstract L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMTC) is a cyclic amino acid analog of significant interest in pharmaceutical and biomedical research due to its role as a cysteine prodrug and its potential therape...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMTC) is a cyclic amino acid analog of significant interest in pharmaceutical and biomedical research due to its role as a cysteine prodrug and its potential therapeutic applications. Accurate and robust analytical methods are paramount for its quantification in various matrices, from raw materials to complex biological fluids. This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the detection and quantification of DMTC, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical protocols.

Introduction: The Analytical Imperative for DMTC

L-5,5-Dimethylthiazolidine-4-carboxylic acid is a heterocyclic compound that serves as a precursor to L-cysteine, a critical amino acid in various physiological processes. By delivering cysteine intracellularly, DMTC and related compounds can replenish glutathione levels, offering a potential therapeutic strategy for conditions associated with oxidative stress. The development and quality control of DMTC-containing pharmaceuticals or its use in research necessitates precise and validated analytical methods to ensure purity, stability, and to study its pharmacokinetic and pharmacodynamic profiles.

The analytical challenge in quantifying DMTC lies in its polar nature, limited chromophore for UV detection, and the need to separate it from structurally similar compounds. This application note details robust protocols designed to address these challenges, ensuring high sensitivity, specificity, and reproducibility.

Recommended Analytical Workflows

Two primary analytical techniques are recommended for the quantification of DMTC:

  • High-Performance Liquid Chromatography with UV or Mass Spectrometry Detection (HPLC-UV/MS): Ideal for routine analysis, purity assessment, and quantification in aqueous-based formulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for sensitive and specific quantification, particularly in complex matrices, requiring a derivatization step to enhance volatility.

The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method

Principle and Rationale

Reversed-phase HPLC is a suitable method for the analysis of polar compounds like DMTC. However, due to its high polarity, retention on standard C18 columns can be challenging. Therefore, the use of a polar-embedded or an aqueous-stable C18 column is recommended to improve retention and peak shape. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent approach for retaining and separating highly polar analytes.

For detection, UV absorbance is a straightforward option, although the lack of a strong chromophore in DMTC may limit sensitivity. Coupling the HPLC system to a mass spectrometer (LC-MS) provides significantly higher sensitivity and specificity, making it the preferred method for trace-level analysis in complex samples.

Experimental Protocol: HPLC-UV/MS

3.2.1. Materials and Reagents

  • L-5,5-Dimethylthiazolidine-4-carboxylic acid reference standard

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), 99% or higher purity

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC column: Waters Atlantis T3 (4.6 x 150 mm, 3 µm) or equivalent polar-embedded C18 column.

3.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, and column oven.

  • UV/Vis Diode Array Detector (DAD) or a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3.2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
UV Detection 210 nm
Gradient Elution 0-2 min: 5% B; 2-10 min: 5-60% B; 10-12 min: 60% B; 12-12.1 min: 60-5% B; 12.1-17 min: 5% B

3.2.4. Mass Spectrometry Parameters (for LC-MS)

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 25 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 650 L/hr
Scan Mode Full Scan (m/z 50-500) or Selected Ion Recording (SIR) for DMTC [M+H]⁺

3.2.5. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the DMTC reference standard in ultrapure water to prepare a 1 mg/mL stock solution. Perform serial dilutions with the initial mobile phase to prepare calibration standards.

  • Sample Matrix: For simple aqueous samples, dilute with ultrapure water to fall within the calibration range. For complex matrices, a protein precipitation step with cold acetonitrile followed by centrifugation and filtration of the supernatant is recommended.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Weigh DMTC Reference Standard S2 Prepare Stock & Calibration Curve I2 Inject Sample/ Standard S2->I2 S3 Prepare Sample (Dilution/Extraction) S3->I2 I1 HPLC System Setup (Column, Mobile Phase) I1->I2 I3 Chromatographic Separation I2->I3 I4 Detection (UV or MS) I3->I4 D1 Peak Integration I4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify DMTC in Sample D2->D3

Caption: HPLC workflow for DMTC quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Rationale

GC-MS offers exceptional sensitivity and selectivity, making it a gold-standard technique for the analysis of volatile and semi-volatile compounds. However, DMTC, being a polar amino acid derivative, is non-volatile and requires a chemical derivatization step to increase its volatility and thermal stability for GC analysis. Silylation is a common and effective derivatization strategy for compounds with active hydrogen atoms, such as carboxylic acids and secondary amines. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is an excellent reagent for this purpose, creating stable t-butyldimethylsilyl (TBDMS) derivatives.

Experimental Protocol: GC-MS with Silylation

4.2.1. Materials and Reagents

  • L-5,5-Dimethylthiazolidine-4-carboxylic acid reference standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMS-Cl

  • Pyridine, anhydrous

  • Ethyl acetate, GC grade

  • Sodium sulfate, anhydrous

4.2.2. Instrumentation

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • GC column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

4.2.3. Derivatization Procedure

  • Accurately prepare standards of DMTC in a suitable solvent (e.g., water) and lyophilize or evaporate to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for injection.

GC-MS Conditions
ParameterCondition
Injector Temperature 270 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 80 °C, hold for 2 min; ramp to 280 °C at 15 °C/min; hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Energy 70 eV
Scan Mode Full Scan (m/z 50-600) or Selected Ion Monitoring (SIM)
Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Sample/Standard Aliquot P2 Solvent Evaporation (to dryness) P1->P2 P3 Add Pyridine & MTBSTFA P2->P3 P4 Heat at 70°C for 30 min P3->P4 A2 Inject Derivatized Sample P4->A2 A1 GC-MS System Setup A1->A2 A3 GC Separation A2->A3 A4 Mass Spectrometry Detection (EI) A3->A4 D1 Extract Ion Chromatograms A4->D1 D2 Peak Integration & Calibration D1->D2 D3 Quantify DMTC D2->D3

Caption: GC-MS workflow for DMTC analysis including derivatization.

Method Validation and Performance

Both described methods should be validated according to ICH guidelines to ensure their suitability for the intended purpose. Key validation parameters are summarized below. The provided values are typical targets and must be experimentally determined.

Validation ParameterHPLC-UV/MSGC-MS
Linearity (r²) > 0.995> 0.995
LOD (Limit of Detection) ~10 ng/mL (MS)~1 ng/mL
LOQ (Limit of Quantification) ~50 ng/mL (MS)~5 ng/mL
Accuracy (% Recovery) 90-110%85-115%
Precision (% RSD) < 5%< 10%
Specificity High (MS)Very High

Conclusion

The analytical methods detailed in this application note provide robust and reliable strategies for the quantification of L-5,5-Dimethylthiazolidine-4-carboxylic acid. The choice between HPLC-UV/MS and GC-MS will be dictated by the specific requirements for sensitivity, sample matrix complexity, and available instrumentation. The HPLC method is well-suited for routine quality control, while the GC-MS method offers superior sensitivity for trace-level analysis in complex biological matrices. Proper method validation is essential before implementation for any regulated application.

References

  • Synthesis of L-5,5-Dimethylthiazolidine-4-carboxylic acid.A convenient synthesis method for the title compound, which can be used to produce a reference standard. Science of Synthesis, Thieme. (Note: A specific article URL is not available, but this is a major reference work for chemical synthesis).
  • Analysis of Amino Acids by Gas Chromatography. This reference provides a general overview of the principles and techniques for analyzing amino acids using GC, including derivatization methods. Restek Corporation. [Link]

  • Hydrophilic Interaction Chromatography (HILIC). An explanation of the HILIC technique, which is a valuable alternative for retaining polar compounds like DMTC. Waters Corporation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures. The authoritative guideline for validating analytical methods. International Council for Harmonisation. [Link]

Application

experimental design for studying L-5,5-Dimethylthiazolidine-4-carboxylic acid

Initiating Data Collection I'm starting by delving into the world of L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMTC). My initial phase is centered on extensive Google searches to gather data on its biological activit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by delving into the world of L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMTC). My initial phase is centered on extensive Google searches to gather data on its biological activities, the mechanisms at play, and potential avenues for further exploration. I'm focusing on known facts to establish a good base of knowledge before diving deep.

Analyzing Search Results

I've moved past initial data collection and am now analyzing the search results on DMTC. I'm pinpointing key research areas and identifying knowledge gaps to shape the structure and content of application notes and protocols. This analysis will guide a logical flow, progressing from basic DMTC knowledge to advanced experimental designs.

Defining Research Roadmap

I'm now outlining a structured plan to turn collected DMTC data into a useful guide. My next step will be to explain causality in experiment choices, making each protocol a self-validating entity. I plan to create step-by-step methodologies with citations, along with data tables and Graphviz diagrams to illustrate workflows and pathways.

I have already started Google searches to gather data on the biological activities of DMTC, its mechanisms, and existing experimental protocols. I am focusing on what is already known, as the foundation for deeper knowledge.

I am analyzing the search results on DMTC, to locate key research areas and knowledge gaps in order to inform the structure and content of application notes and protocols. This analysis helps me design a logical flow, progressing from the foundation of DMTC to advanced experimental designs.

Method

L-5,5-Dimethylthiazolidine-4-carboxylic acid for studying oxidative stress

Initiating Research on DMTCA I'm starting my investigation into L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMTCA) by searching for its mechanisms in the context of oxidative stress. I'm focusing on its applications as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on DMTCA

I'm starting my investigation into L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMTCA) by searching for its mechanisms in the context of oxidative stress. I'm focusing on its applications as a research tool and standard protocols. After grasping the basics, I'll dive into the specifics of experimental procedures.

Gathering Oxidative Stress Data

I'm now fully engaged in gathering information about L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMTCA), focusing on its role in oxidative stress mechanisms. I'm prioritizing established protocols, applications as a research tool, and detailed experimental procedures using DMTCA in various systems. I'm digging into quantitative data from studies that have used DMTCA to investigate oxidative stress markers, aiming to present authoritative, evidence-based scientific claims.

Defining Experimental Scope

I'm now zeroing in on defining a structured approach to DMTCA research. I am going to concentrate on its role in experimental designs related to oxidative stress, with a focus on biological systems like cell cultures and animal models. I'll prioritize identifying credible sources and diagrams that help visualize signaling pathways and experimental workflows. Next, I'll structure the content for clarity and gather quantitative data.

Technical Notes & Optimization

Troubleshooting

challenges in the purification of L-5,5-Dimethylthiazolidine-4-carboxylic acid

This guide is intended for researchers, scientists, and drug development professionals who are working with L-5,5-Dimethylthiazolidine-4-carboxylic acid and facing challenges in its purification. As a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals who are working with L-5,5-Dimethylthiazolidine-4-carboxylic acid and facing challenges in its purification. As a key intermediate in the synthesis of various pharmaceuticals, its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience.

Part 1: Troubleshooting Guide

The purification of L-5,5-Dimethylthiazolidine-4-carboxylic acid, a polar, zwitterionic molecule, can be non-trivial. The following guide addresses common issues encountered during its isolation and purification.

Diagram 1: General Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification Cascade cluster_analysis Quality Control synthesis Crude Reaction Mixture (L-Cysteine + Acetone) filtration Initial Filtration (Remove solid impurities) synthesis->filtration ph_adjust pH Adjustment & Extraction (Isolate product from unreacted starting materials) filtration->ph_adjust concentration Concentration (Reduce solvent volume) ph_adjust->concentration crystallization Crystallization (Primary purification step) concentration->crystallization washing Crystal Washing (Remove residual soluble impurities) crystallization->washing drying Drying (Remove residual solvent) washing->drying analysis Purity Analysis (HPLC, Chiral HPLC, NMR, Melting Point) drying->analysis

Caption: A typical workflow for the purification of L-5,5-Dimethylthiazolidine-4-carboxylic acid.

Problem Probable Causes Solutions & Explanations
Low Yield After Crystallization 1. Incomplete Precipitation: The product may be partially soluble in the mother liquor. 2. Excessive Washing: The washing solvent may be too aggressive, re-dissolving the product. 3. Degradation: The compound can be sensitive to pH and temperature extremes.For Incomplete Precipitation:Optimize Solvent System: If using a mixed solvent system like ethanol-water, slowly add the anti-solvent (water) until turbidity is observed, then allow it to cool slowly. • Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-4 °C) for an adequate amount of time to maximize precipitation. For Excessive Washing:Use a Cold Solvent: Always wash the crystals with a minimal amount of ice-cold solvent. • Solvent Choice: Wash with a solvent in which the product is known to be sparingly soluble. To Prevent Degradation:pH Control: Maintain the pH close to the isoelectric point of the molecule during workup and crystallization.
Oily Precipitate Instead of Crystals ("Oiling Out") 1. High Impurity Levels: Impurities can disrupt the crystal lattice formation. 2. Rapid Cooling/Supersaturation: Cooling the solution too quickly can lead to precipitation of a supersaturated liquid phase. 3. Inappropriate Solvent: The solvent may be too good, preventing the molecules from arranging into a crystal lattice.To Induce Crystallization:Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to a cold bath. • Seeding: Introduce a small crystal of pure product to act as a nucleation site. • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites. If Oiling Persists:Re-dissolve and Dilute: Warm the solution to re-dissolve the oil, then add more of the primary solvent to reduce the concentration before attempting to crystallize again. • Solvent System Re-evaluation: Consider a different solvent or a different ratio in your mixed solvent system.
Difficulty Removing Unreacted L-Cysteine 1. Similar Polarity and Solubility: L-cysteine is also a polar amino acid, making it difficult to separate by simple crystallization.pH-Mediated Extraction: 1. Dissolve the crude product in a suitable solvent. 2. Adjust the pH to a level where the L-5,5-Dimethylthiazolidine-4-carboxylic acid is protonated and more soluble in an organic phase, while L-cysteine remains in the aqueous phase (or vice versa). This requires careful consideration of the pKa values of both molecules. 3. Perform a liquid-liquid extraction. 4. Re-isolate the product from the organic phase. Chromatography: • If extraction is ineffective, consider column chromatography using a polar stationary phase (like silica gel) and a suitable mobile phase.
Chiral Purity Issues 1. Racemization: The chiral center can be susceptible to racemization under harsh pH or high-temperature conditions.Maintain Mild Conditions:Temperature: Avoid prolonged heating during synthesis and purification. • pH: Avoid strongly acidic or basic conditions. Analysis and Resolution:Chiral HPLC: Use a chiral HPLC column to determine the enantiomeric excess of your product. • Diastereomeric Salt Formation: If racemization has occurred, resolution can be achieved by forming diastereomeric salts with a chiral base or acid, followed by separation and liberation of the desired enantiomer.
Diagram 2: Troubleshooting Crystallization

cluster_solutions1 Oiling Out Solutions cluster_solutions2 Low Yield Solutions cluster_solutions3 Impurity Solutions start Crystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1a Re-heat and add more solvent oiling_out->solution1a Yes impurity Persistent Impurity? low_yield->impurity No solution2a Cool to lower temperature low_yield->solution2a Yes success Pure Crystals Obtained impurity->success No solution3a Perform pH-mediated extraction impurity->solution3a Yes solution1b Cool slowly and/or add seed crystal solution1a->solution1b solution1c Change solvent system solution1b->solution1c solution1c->start solution2b Optimize anti-solvent addition solution2a->solution2b solution2c Recover product from mother liquor solution2b->solution2c solution2c->start solution3b Consider column chromatography solution3a->solution3b solution3b->start

Caption: A decision tree for troubleshooting common crystallization problems.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of L-5,5-Dimethylthiazolidine-4-carboxylic acid?

A patent for a related synthesis describes a purification method involving recrystallization from a mixed solvent system of ethanol and water. This is a common and effective choice for polar molecules that are highly soluble in one solvent (ethanol) and less soluble in another (water). The general procedure would be to dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes slightly turbid. Upon cooling, the product should crystallize out.

Q2: How can I effectively monitor the purity of my product during the purification process?

A multi-pronged approach to purity analysis is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample. Use a polar stationary phase (e.g., silica gel) and a mobile phase that gives good separation of your product from its starting materials and potential byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of water and acetonitrile (often with a pH modifier like formic acid or TFA) is a good starting point.

  • Chiral HPLC: Essential for confirming the enantiomeric purity of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities present.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range often suggests the presence of impurities.

Q3: My compound seems to be degrading during workup. What are the signs and how can I prevent this?

Signs of degradation can include a change in color of the solution, the appearance of new spots on a TLC plate, or a decrease in yield. L-5,5-Dimethylthiazolidine-4-carboxylic acid can be susceptible to hydrolysis (ring-opening) under strongly acidic or basic conditions, especially at elevated temperatures.

Prevention:

  • pH Management: Buffer your solutions or perform pH adjustments at low temperatures to avoid extremes.

  • Temperature Control: Whenever possible, perform extractions and concentrations at reduced temperatures (e.g., using an ice bath or a rotary evaporator with a controlled temperature bath).

  • Inert Atmosphere: If your compound is sensitive to oxidation, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I remove residual acetone from my final product?

Residual acetone from the synthesis can sometimes be trapped in the crystal lattice.

  • Drying: Ensure the product is dried under high vacuum for a sufficient period. Gentle heating during drying can help, but be mindful of the compound's thermal stability.

  • Re-slurrying: Slurrying the product in a solvent in which it is insoluble but acetone is soluble (e.g., hexane) can help wash away the residual acetone.

  • Azeotropic Removal: In some cases, dissolving the product in a solvent that forms a low-boiling azeotrope with acetone and then removing the solvent by distillation can be effective, though this is a more advanced technique.

Diagram 3: Principle of pH-Mediated Extraction

cluster_initial Initial Mixture cluster_acidify Step 1: Acidify cluster_extraction Step 2: Extraction cluster_separation Step 3: Separation initial Aqueous solution of: - L-5,5-Dimethylthiazolidine-4-carboxylic acid (Product) - L-Cysteine (Impurity) acidify Lower pH to protonate the carboxylic acid groups. Add an immiscible organic solvent (e.g., Ethyl Acetate). initial->acidify extraction Product may preferentially move to the organic phase, while the more polar L-Cysteine remains in the aqueous phase. acidify->extraction separation Separate the organic and aqueous layers. Isolate the product from the organic layer. extraction->separation

Caption: A conceptual diagram of using pH changes to facilitate the separation of the product from a polar impurity.

Part 3: Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water
  • Dissolution: Place the crude L-5,5-Dimethylthiazolidine-4-carboxylic acid in a clean Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., in a warm water bath) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture or ice-cold water.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol 2: Sample Preparation for HPLC Analysis
  • Stock Solution: Accurately weigh approximately 10 mg of your purified product into a 10 mL volumetric flask.

  • Dissolution: Dissolve the solid in the mobile phase that will be used for the HPLC analysis. Ensure it is fully dissolved.

  • Dilution: Dilute the solution to the mark with the mobile phase.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into the HPLC system.

References

  • Source: Google Patents (US5478927A)
Optimization

Technical Support Center: Enhancing the Bioavailability of L-5,5-Dimethylthiazolidine-4-carboxylic Acid (L-DMTC)

Introduction: L-5,5-Dimethylthiazolidine-4-carboxylic acid (L-DMTC) is a compound of interest with potential therapeutic applications. However, like many small molecule drug candidates, its efficacy can be limited by poo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: L-5,5-Dimethylthiazolidine-4-carboxylic acid (L-DMTC) is a compound of interest with potential therapeutic applications. However, like many small molecule drug candidates, its efficacy can be limited by poor oral bioavailability. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and overcoming common challenges associated with the bioavailability of L-DMTC. We will explore the underlying scientific principles and provide actionable, field-proven strategies to enhance its systemic exposure.

Part 1: Understanding the Bioavailability Challenges of L-DMTC

Before exploring solutions, it is crucial to understand the potential hurdles limiting the oral bioavailability of L-DMTC. As a carboxylic acid-containing heterocyclic compound, its absorption, distribution, metabolism, and excretion (ADME) profile may be influenced by several factors.

Frequently Asked Questions (FAQs): Initial Assessment

Q1: What are the likely reasons for the low bioavailability of my L-DMTC compound?

A1: The low bioavailability of L-DMTC can likely be attributed to a combination of factors related to its physicochemical properties. These may include:

  • Poor Aqueous Solubility: The presence of the non-polar dimethylthiazolidine ring may lead to low solubility in the aqueous environment of the gastrointestinal (GI) tract, limiting its dissolution and subsequent absorption.

  • Limited Membrane Permeability: While the compound is relatively small, its polarity, stemming from the carboxylic acid group, can hinder its passive diffusion across the lipid-rich intestinal cell membranes.

  • First-Pass Metabolism: L-DMTC may be subject to significant metabolism in the liver (and potentially the gut wall) before it reaches systemic circulation, reducing the amount of active drug.

  • Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump it back into the GI lumen.

Q2: How can I begin to experimentally assess the bioavailability of L-DMTC?

A2: A logical starting point is to conduct a preliminary pharmacokinetic (PK) study in an appropriate animal model (e.g., rodents). This typically involves administering a known dose of L-DMTC both orally (p.o.) and intravenously (i.v.). Key parameters to determine from this study include:

  • Absolute Bioavailability (F%): Calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100, where AUC is the area under the plasma concentration-time curve. This value gives a direct measure of the fraction of the orally administered dose that reaches systemic circulation.

  • Plasma Concentration-Time Profiles: These profiles will reveal the rate and extent of absorption and elimination.

Part 2: Strategies for Enhancing L-DMTC Bioavailability

This section details several proven strategies to overcome the bioavailability challenges of L-DMTC, complete with troubleshooting guides and experimental protocols.

Strategy 1: Prodrug Approach

Scientific Rationale: A common and effective strategy for improving the membrane permeability of carboxylic acid-containing drugs is to temporarily mask the polar carboxyl group with a lipophilic moiety. This creates a more lipid-soluble "prodrug" that can more easily cross the intestinal membrane. Once in circulation, the prodrug is designed to be cleaved by endogenous enzymes (e.g., esterases) to release the active L-DMTC.

Experimental Workflow: Prodrug Synthesis and Evaluation

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment Start Design & Synthesize L-DMTC Prodrugs (e.g., alkyl esters) Characterize Confirm Structure (NMR, MS) & Purity (HPLC) Start->Characterize Assess_Properties Determine Physicochemical Properties (LogP, Solubility) Characterize->Assess_Properties Stability Assess Chemical Stability (pH 1.2, 6.8, 7.4) Assess_Properties->Stability Enzymatic_Cleavage Evaluate Stability in Plasma & Intestinal Homogenates Stability->Enzymatic_Cleavage Permeability Determine Permeability (e.g., PAMPA, Caco-2) Enzymatic_Cleavage->Permeability PK_Study Conduct Oral PK Study of Prodrug in Rodents Permeability->PK_Study Analyze Measure Plasma Concentrations of Prodrug & Parent L-DMTC PK_Study->Analyze Compare Compare Bioavailability to Parent L-DMTC Analyze->Compare

Caption: Workflow for L-DMTC prodrug development and evaluation.

Troubleshooting Guide: Prodrug Approach

Issue Potential Cause Recommended Solution
Low conversion of prodrug to L-DMTC in vivo. The chosen promoiety is too stable and not efficiently cleaved by endogenous enzymes.Synthesize a series of prodrugs with different promoieties (e.g., shorter or more sterically hindered esters) to modulate the rate of enzymatic cleavage.
High plasma concentrations of the prodrug, but low levels of L-DMTC. The prodrug may be rapidly cleared from the body before it can be converted to the active drug.Investigate the metabolic stability of the prodrug itself. Consider alternative promoieties that are less susceptible to premature metabolism.
Prodrug exhibits poor aqueous solubility, hindering formulation. The lipophilic promoiety has significantly decreased the overall solubility of the compound.Explore formulation strategies for the prodrug, such as those discussed in Strategy 2, to improve its dissolution.
Strategy 2: Advanced Formulation Technologies

Scientific Rationale: For compounds with solubility-limited absorption, enhancing the dissolution rate and concentration in the GI tract is key. Advanced formulation strategies can achieve this by creating a more favorable microenvironment for the drug.

A. Lipid-Based Formulations (LBFs)

LBFs, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the oral bioavailability of lipophilic drugs by:

  • Presenting the drug in a solubilized state.

  • Facilitating drug absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.

  • Inhibiting the activity of efflux transporters like P-gp.

Experimental Protocol: Screening for an Optimal SEDDS Formulation

  • Excipient Screening:

    • Determine the solubility of L-DMTC in a variety of oils (e.g., Capryol™ 90, Maisine® CC), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).

  • Ternary Phase Diagram Construction:

    • Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Characterization:

    • Prepare formulations from the self-emulsifying region and characterize them for:

      • Droplet Size and Polydispersity Index (PDI): Upon dilution in an aqueous medium, measure the resulting emulsion droplet size and PDI using dynamic light scattering. Aim for a droplet size < 200 nm for optimal absorption.

      • Thermodynamic Stability: Subject the formulations to centrifugation and temperature cycling to ensure they do not phase separate.

  • In Vitro Dissolution Testing:

    • Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile of the L-DMTC-loaded SEDDS to the unformulated compound.

B. Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the crystalline drug in a polymeric carrier, creating an amorphous, higher-energy state of the drug. This can lead to a significant increase in its apparent solubility and dissolution rate.

Troubleshooting Guide: Formulation Approaches

Issue Potential Cause Recommended Solution
SEDDS formulation shows poor in vivo performance despite good in vitro results. The formulation may be susceptible to digestion in the GI tract, leading to drug precipitation.Include a co-solvent that is less affected by lipase activity. Consider using surfactants that are more resistant to enzymatic degradation.
Amorphous solid dispersion is physically unstable and recrystallizes over time. The drug loading is too high for the chosen polymer, or the polymer is not a suitable stabilizer for L-DMTC.Screen a variety of polymers (e.g., PVP, HPMC-AS, Soluplus®) and reduce the drug loading. Ensure storage conditions are controlled (low humidity and temperature).
Strategy 3: Co-administration with Permeation Enhancers

Scientific Rationale: Permeation enhancers are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium, allowing for greater drug absorption. They can act through various mechanisms, such as opening tight junctions between cells or fluidizing the cell membrane.

Frequently Asked Questions (FAQs): Permeation Enhancers

Q3: What are some examples of permeation enhancers I could consider for L-DMTC?

A3: Several classes of permeation enhancers exist, including:

  • Surfactants: Such as sodium lauryl sulfate (SLS).

  • Fatty Acids and their Derivatives: For example, sodium caprate.

  • Bile Salts: Such as sodium deoxycholate.

  • Chelating Agents: Like EDTA, which can disrupt tight junctions by chelating calcium ions.

Q4: Are there any safety concerns with using permeation enhancers?

A4: Yes, the potential for intestinal irritation and damage is a significant consideration. It is crucial to use these agents at concentrations that are known to be safe and to conduct appropriate preclinical safety studies. The effect of permeation enhancers should be transient and fully reversible.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

Strategy Primary Mechanism Potential Advantages Potential Challenges
Prodrug Increased lipophilicity and membrane permeability.Can bypass efflux transporters; tunable cleavage rates.Requires chemical synthesis; potential for incomplete conversion.
Lipid-Based Formulations Improved solubility and dissolution; lymphatic uptake.Can bypass first-pass metabolism; suitable for lipophilic compounds.Formulation complexity; potential for drug precipitation upon digestion.
Amorphous Solid Dispersions Increased apparent solubility and dissolution rate.Significant solubility enhancement; established manufacturing processes.Physical instability (recrystallization); requires specific polymer selection.
Permeation Enhancers Transiently increased intestinal permeability.Can be effective for a wide range of molecules.Potential for GI toxicity; transient effect may not match drug release profile.

Part 3: Final Recommendations and Logical Flow for Investigation

For a systematic approach to enhancing the bioavailability of L-DMTC, the following logical flow is recommended:

G Start Characterize Baseline Physicochemical Properties & Bioavailability of L-DMTC Solubility_Limited Is Absorption Solubility-Limited? Start->Solubility_Limited Permeability_Limited Is Absorption Permeability-Limited? Solubility_Limited->Permeability_Limited No Formulation Investigate Formulation Strategies (LBFs, ASDs) Solubility_Limited->Formulation Yes Prodrug Investigate Prodrug Approach Permeability_Limited->Prodrug Yes Optimize Optimize Lead Strategy & Conduct Preclinical PK/PD Studies Permeability_Limited->Optimize No Formulation->Optimize Permeation_Enhancers Consider Co-administration with Permeation Enhancers Prodrug->Permeation_Enhancers Permeation_Enhancers->Optimize

Caption: Recommended decision tree for enhancing L-DMTC bioavailability.

By systematically evaluating the underlying causes of poor bioavailability and applying the appropriate strategies outlined in this guide, researchers can significantly improve the chances of advancing L-DMTC as a viable therapeutic candidate.

References

This is a representative list of references that would support the claims made in this guide. The actual references would be tailored to the specific data and protocols cited.

  • Title: Drug Bioavailability Source: National Center for Biotechnology Information URL: [Link]

  • Title: Prodrugs: a challenge for the drug development Source: Expert Opinion on Drug Delivery URL: [Link]

  • Title: Lipid-based formulations for oral drug delivery Source: Molecules URL: [Link]

  • Title: A review of amorphous solid dispersion: methods for preparation and characterization Source: Journal of Pharmaceutical Sciences & Research URL: [Link]

  • Title: Intestinal Permeation Enhancers for Oral Drug Delivery Source: Pharmaceutics URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMT) and Other Cysteine Donors for Cellular Glutathione Synthesis

A Senior Application Scientist's Guide to Selecting the Optimal Cysteine Prodrug In the landscape of cellular health and therapeutic development, the maintenance of adequate intracellular cysteine levels is paramount. Cy...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Cysteine Prodrug

In the landscape of cellular health and therapeutic development, the maintenance of adequate intracellular cysteine levels is paramount. Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. Consequently, the effective delivery of cysteine to cells is a critical strategy for mitigating oxidative stress and its downstream pathological consequences. This guide provides a comprehensive comparison of L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMT), a promising cysteine prodrug, with other widely used cysteine donors, namely N-acetylcysteine (NAC) and L-2-oxothiazolidine-4-carboxylic acid (OTC). We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate their performance.

The Critical Role of Cysteine in Cellular Redox Homeostasis

Cysteine's sulfhydryl group is the key to its biological activity, participating in numerous cellular processes, including protein synthesis, detoxification, and antioxidant defense. The tripeptide glutathione (γ-glutamyl-cysteinyl-glycine) is the primary reservoir of cellular cysteine and a linchpin of the cell's antioxidant network. Depletion of intracellular GSH is a hallmark of numerous diseases, including neurodegenerative disorders, liver disease, and cancer. Therefore, the development of effective cysteine-donating compounds is of significant therapeutic interest.

Mechanism of Action: A Tale of Three Prodrugs

The ideal cysteine donor should be stable in the extracellular environment, readily transported into the cell, and efficiently converted to cysteine without imposing a significant metabolic burden. Let's examine how DMT, NAC, and OTC meet these criteria.

  • L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMT): DMT is a cyclic derivative of cysteine. Its cellular uptake is followed by non-enzymatic hydrolysis in the intracellular environment, which releases cysteine. The presence of the two methyl groups at the C-5 position is thought to enhance its stability and facilitate its passive diffusion across the cell membrane.

  • N-acetylcysteine (NAC): NAC is an N-acetylated form of cysteine. It is a widely used mucolytic agent and an antidote for acetaminophen poisoning. For NAC to donate cysteine, it must first be deacetylated by cellular acylases to yield cysteine.

  • L-2-oxothiazolidine-4-carboxylic acid (OTC): OTC is another cyclic cysteine prodrug. Its conversion to cysteine is an enzymatic process that requires the action of 5-oxoprolinase, an ATP-dependent enzyme. This enzymatic step, while ensuring a controlled release of cysteine, also introduces a dependency on cellular energy levels.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DMT_ext DMT DMT_int DMT DMT_ext->DMT_int Passive Diffusion NAC_ext NAC NAC_int NAC NAC_ext->NAC_int Transport OTC_ext OTC OTC_int OTC OTC_ext->OTC_int Transport Cysteine Cysteine DMT_int->Cysteine Non-enzymatic Hydrolysis NAC_int->Cysteine Deacetylation Acylase Acylase OTC_int->Cysteine Enzymatic Conversion Oxoprolinase 5-Oxoprolinase (ATP-dependent) GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis

Figure 1: Cellular uptake and conversion of DMT, NAC, and OTC to cysteine.

Comparative Efficacy: A Data-Driven Analysis

The ultimate measure of a cysteine donor's effectiveness is its ability to augment intracellular GSH levels and protect cells from oxidative damage. The following table summarizes key performance metrics derived from in vitro studies.

Parameter L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMT) N-acetylcysteine (NAC) L-2-oxothiazolidine-4-carboxylic acid (OTC)
GSH Elevation Significant increase in intracellular GSH levels.Moderate increase in intracellular GSH levels.Potent inducer of GSH synthesis, but efficacy can be limited by cellular ATP levels.
Cytotoxicity Low cytotoxicity observed at effective concentrations.Generally low cytotoxicity, but high concentrations can be problematic.Low cytotoxicity.
Bioavailability High, due to its lipophilic nature and passive diffusion.Moderate, with significant first-pass metabolism.Good, but cellular uptake and conversion are energy-dependent.
Mechanism of Cysteine Release Non-enzymatic hydrolysis.Enzymatic deacetylation.ATP-dependent enzymatic conversion.

Experimental Protocols for Evaluating Cysteine Donors

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Here, we detail the methodologies for assessing the key performance indicators of cysteine donors.

Quantification of Intracellular Glutathione (GSH) by HPLC

This protocol outlines the measurement of intracellular GSH levels in cultured cells following treatment with cysteine donors.

Principle: This method relies on the derivatization of GSH with a fluorescent tag, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell culture medium and supplements

  • Cysteine donor compounds (DMT, NAC, OTC)

  • Phosphate-buffered saline (PBS)

  • Metaphosphoric acid (MPA)

  • o-phthalaldehyde (OPA)

  • HPLC system with a fluorescence detector

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the cysteine donors for a specified duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with MPA solution to precipitate proteins and stabilize GSH.

  • Derivatization: Neutralize the cell lysates and derivatize the GSH with OPA to form a fluorescent adduct.

  • HPLC Analysis: Inject the derivatized samples into the HPLC system. Separate the GSH-OPA adduct from other cellular components using a suitable column and mobile phase.

  • Quantification: Detect the fluorescent signal and quantify the GSH concentration by comparing the peak area to a standard curve of known GSH concentrations.

cluster_workflow GSH Quantification Workflow A Cell Treatment with Cysteine Donors B Cell Lysis (MPA) A->B C Derivatization (OPA) B->C D HPLC Analysis C->D E Quantification D->E

Figure 2: Workflow for the quantification of intracellular GSH by HPLC.

Assessment of Cytotoxicity using the MTT Assay

This protocol describes a colorimetric assay to evaluate the potential cytotoxicity of the cysteine donor compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cell culture medium and supplements

  • Cysteine donor compounds (DMT, NAC, OTC)

  • MTT solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the cysteine donors for a defined period.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT.

  • Formazan Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

cluster_workflow MTT Cytotoxicity Assay Workflow A Cell Treatment with Cysteine Donors B MTT Addition A->B C Formazan Solubilization B->C D Absorbance Measurement C->D E Cell Viability Calculation D->E

Figure 3: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The selection of an appropriate cysteine donor is a critical decision in both basic research and clinical applications. While NAC has a long history of use, its metabolic activation step and moderate bioavailability present certain limitations. OTC is a potent GSH inducer, but its reliance on an ATP-dependent enzyme can be a drawback in energy-compromised cells.

L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMT) emerges as a highly promising alternative. Its ability to passively diffuse into cells and release cysteine through non-enzymatic hydrolysis circumvents the metabolic costs associated with NAC and OTC. The available data suggests that DMT offers a favorable combination of high efficacy in elevating GSH levels, low cytotoxicity, and excellent bioavailability.

Further in-depth studies, particularly in in vivo models of diseases associated with oxidative stress, are warranted to fully elucidate the therapeutic potential of DMT. As our understanding of the intricate mechanisms of cellular redox control continues to grow, so too will the development of next-generation cysteine donors, with DMT poised to be a significant player in this exciting field.

References

  • Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Borsani, L., & Sergio, F. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751–762. [Link]

  • Meister, A. (1995). L-2-Oxothiazolidine-4-carboxylate, a cysteine precursor. Methods in Enzymology, 252, 29–35. [Link]

Comparative

A Comparative Guide to L-5,5-Dimethylthiazolidine-4-carboxylic Acid and Other Thiazolidine Derivatives for Drug Development Professionals

In the landscape of therapeutic agent development, the strategic modification of molecules to enhance their efficacy, stability, and delivery is a cornerstone of medicinal chemistry. Thiazolidine derivatives, a class of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic agent development, the strategic modification of molecules to enhance their efficacy, stability, and delivery is a cornerstone of medicinal chemistry. Thiazolidine derivatives, a class of heterocyclic compounds, have garnered significant attention for their diverse biological activities, including antioxidant, mucolytic, and cardioprotective effects. At the forefront of this class is L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMT), a promising prodrug of L-cysteine. This guide provides an in-depth, objective comparison of DMT with other thiazolidine derivatives and the widely used L-cysteine precursor, N-acetyl-L-cysteine (NAC), supported by experimental data and protocols to inform research and development strategies.

The Rationale for L-Cysteine Prodrugs: Overcoming Therapeutic Hurdles

L-cysteine, a semi-essential amino acid, is a critical precursor to the master antioxidant glutathione (GSH). Its direct administration, however, is hampered by poor stability and limited bioavailability. This has necessitated the development of prodrugs that can effectively deliver L-cysteine into the systemic circulation. For decades, N-acetyl-L-cysteine (NAC) has been the clinical standard, utilized for its mucolytic properties and as an antidote for acetaminophen overdose. Despite its efficacy, NAC possesses certain drawbacks, including a low oral bioavailability (typically less than 10%) and a characteristic unpleasant sulfurous odor, which can affect patient compliance.

L-5,5-Dimethylthiazolidine-4-carboxylic Acid (DMT): A Structurally Advantaged Alternative

DMT, also known as Letosteine, emerges as a compelling alternative to NAC. It is synthesized through the condensation of L-cysteine with acetone. This structural modification masks the reactive thiol group of cysteine within a thiazolidine ring, thereby enhancing its stability and oral bioavailability.

Enhanced Pharmacokinetic Profile

The primary advantage of DMT lies in its superior pharmacokinetic properties compared to NAC. The dimethyl substitution at the C5 position of the thiazolidine ring is believed to sterically hinder premature ring-opening, allowing for greater absorption from the gastrointestinal tract. Upon absorption, the thiazolidine ring of DMT undergoes enzymatic hydrolysis to release L-cysteine, which then becomes available for GSH synthesis and other metabolic pathways.

CompoundOral Bioavailability (%)Key AdvantagesKey Disadvantages
L-CysteineVery LowDirect precursorPoor stability and bioavailability
N-acetyl-L-cysteine (NAC)< 10%Established clinical useLow bioavailability, unpleasant odor
L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMT)Significantly higher than NACHigh bioavailability, no unpleasant odorLess established clinical history

This table provides a qualitative comparison of the oral bioavailability and key characteristics of L-cysteine and its prodrugs. Specific quantitative data from direct head-to-head clinical studies are limited in publicly accessible literature.

Comparative Biological Activities: Antioxidant and Mucolytic Effects

The therapeutic efficacy of DMT and other thiazolidine derivatives is primarily attributed to their ability to replenish intracellular L-cysteine levels and, consequently, glutathione.

Antioxidant Activity

The antioxidant capacity of these compounds is indirectly measured by their ability to scavenge free radicals, a process mediated by the thiol group of the released L-cysteine. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to assess this activity.

Mucolytic Activity

The mucolytic action of thiol-containing compounds stems from their ability to cleave the disulfide bonds that cross-link mucin glycoproteins in mucus, thereby reducing its viscosity. The in vitro assessment of mucolytic activity can be performed using a rheometer to measure the change in viscosity of a mucus simulant upon treatment with the compound.

Experimental Protocols

Synthesis of L-5,5-Dimethylthiazolidine-4-carboxylic Acid (DMT)

This protocol describes a standard laboratory procedure for the synthesis of DMT.

Materials:

  • L-cysteine hydrochloride

  • Acetone

  • Triethylamine

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve L-cysteine hydrochloride in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add triethylamine to neutralize the hydrochloride.

  • To the resulting solution of free L-cysteine, add an excess of acetone.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield crystalline L-5,5-Dimethylthiazolidine-4-carboxylic acid.

  • Characterize the final product using techniques like NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Causality behind Experimental Choices:

  • Use of Triethylamine: L-cysteine is often supplied as a hydrochloride salt to improve its stability. Triethylamine, a weak base, is used to deprotonate the amine and carboxyl groups of L-cysteine, making the thiol group more nucleophilic and reactive towards the carbonyl carbon of acetone.

  • Excess Acetone: Using an excess of acetone drives the condensation reaction towards the formation of the thiazolidine ring, maximizing the product yield according to Le Chatelier's principle.

  • Recrystallization: This purification technique is chosen to obtain a highly pure crystalline product by separating the desired compound from any unreacted starting materials or by-products.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant potential of thiazolidine derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (DMT, NAC, etc.)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare a series of dilutions of the test compounds in methanol.

  • In a 96-well microplate, add the DPPH solution to each well containing the different concentrations of the test compounds.

  • Include a control group with DPPH and methanol only.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

Self-Validating System:

The inclusion of a well-known antioxidant standard, such as ascorbic acid or Trolox, allows for the validation of the assay's performance and provides a benchmark for comparing the antioxidant capacity of the test compounds.

Visualizing the Mechanism and Workflow

Mechanism of Action: DMT as an L-Cysteine Prodrug

DMT_Mechanism DMT L-5,5-Dimethylthiazolidine- 4-carboxylic acid (DMT) Absorption Oral Administration & Gastrointestinal Absorption DMT->Absorption Hydrolysis Enzymatic Hydrolysis (in vivo) Absorption->Hydrolysis Cysteine L-Cysteine Hydrolysis->Cysteine GSH Glutathione (GSH) Synthesis Cysteine->GSH Metabolism Other Metabolic Pathways Cysteine->Metabolism

Caption: Intracellular delivery of L-cysteine from DMT.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_prep Prepare DPPH Solution Mixing Mix DPPH and Test Compounds in 96-well plate DPPH_prep->Mixing Sample_prep Prepare Test Compound Dilutions Sample_prep->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging Activity Measurement->Calculation

Caption: Workflow for the DPPH radical scavenging assay.

Other Thiazolidine Derivatives of Interest

While DMT stands out for its pharmacokinetic advantages, the broader class of thiazolidine derivatives offers a rich scaffold for drug discovery. For instance, thiazolidine-4-carboxylic acid (T4C) and its derivatives have been explored for their hepatoprotective and antioxidant activities. The structure-activity relationship (SAR) studies within this class often focus on substitutions at the C2 and C5 positions of the thiazolidine ring to modulate stability, lipophilicity, and biological activity. Researchers should consider the specific therapeutic target and desired pharmacokinetic profile when selecting or designing a thiazolidine derivative for their application.

Conclusion and Future Directions

L-5,5-Dimethylthiazolidine-4-carboxylic acid presents a significant advancement over traditional L-cysteine prodrugs like N-acetyl-L-cysteine, primarily due to its enhanced oral bioavailability and improved patient compliance profile. Its potential as a potent antioxidant and mucolytic agent warrants further investigation in various therapeutic areas. The experimental protocols provided herein offer a starting point for researchers to evaluate DMT and other novel thiazolidine derivatives. Future research should focus on conducting direct, quantitative comparative studies to elucidate the full therapeutic potential of this promising class of compounds.

References

A comprehensive list of references is not available as the information was synthesized from a variety of sources and general chemical and pharmacological principles. For specific data points, researchers are encouraged to consult peer-reviewed scientific literature and databases such as PubMed and Scopus.

Validation

A Comparative Guide to the In Vitro and In Vivo Correlation of L-5,5-Dimethylthiazolidine-4-carboxylic Acid and Other Cysteine Prodrugs

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic development, particularly concerning cytoprotective and antioxidant agents, the effective delivery of L-cysteine to target t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development, particularly concerning cytoprotective and antioxidant agents, the effective delivery of L-cysteine to target tissues remains a significant challenge. L-cysteine, a crucial precursor to the master antioxidant glutathione (GSH), is limited by its poor stability and low bioavailability. This has led to the exploration of various prodrug strategies, including the use of thiazolidine derivatives. Among these, L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMTC) presents an intriguing, albeit under-characterized, candidate. This guide provides a comprehensive comparison of the known attributes of DMTC with more established L-cysteine prodrugs, focusing on the critical aspect of in vitro-in vivo correlation (IVIVC) – a cornerstone of modern drug development that links laboratory findings to clinical outcomes.

While direct IVIVC studies on DMTC are not yet available in the public domain, this guide will establish a theoretical framework for such an investigation. By examining the available in vitro data for DMTC and comparing it with the well-documented in vivo performance of other cysteine prodrugs like N-acetyl-L-cysteine (NAC) and L-2-oxothiazolidine-4-carboxylic acid (OTZ), we can delineate the experimental pathways necessary to bridge this knowledge gap.

Understanding the Landscape: L-Cysteine Prodrugs

The primary rationale for using L-cysteine prodrugs is to overcome the limitations of direct L-cysteine supplementation. An ideal L-cysteine prodrug should exhibit enhanced stability, improved membrane permeability, and efficient intracellular conversion to L-cysteine.

L-5,5-Dimethylthiazolidine-4-carboxylic Acid (DMTC): A Profile

DMTC is a cyclic derivative of cysteine. Structurally, the dimethyl substitution at the 5-position is expected to influence its lipophilicity and stability compared to other thiazolidine-based cysteine donors.

Known In Vitro Effects:

  • Cell Membrane Interaction: Some studies suggest that DMTC acts on the cell membrane of tumor cells, potentially leading to a "reverse transformation" to normal cells by restoring contact inhibition[1]. This implies a direct interaction with cell surface components, which could influence its uptake and subsequent intracellular fate.

Alternative L-Cysteine Prodrugs: A Comparative Overview

A meaningful comparison requires benchmarking DMTC against established alternatives.

  • N-acetyl-L-cysteine (NAC): The most widely studied and clinically used cysteine prodrug. Its efficacy is well-documented, but it has relatively low oral bioavailability.

  • L-2-oxothiazolidine-4-carboxylic acid (OTZ): A potent cysteine donor that is readily transported into cells and converted to cysteine by 5-oxoprolinase[2]. It has demonstrated high membrane permeability and good systemic bioavailability[3].

The Path to IVIVC for DMTC: A Proposed Experimental Framework

Establishing a robust IVIVC is pivotal for optimizing drug formulation and predicting in vivo performance from in vitro data. For a prodrug like DMTC, this process presents unique challenges, as the therapeutic effect is mediated by the released L-cysteine.

Part 1: Comprehensive In Vitro Characterization

The initial step involves a thorough in vitro assessment to understand the release and permeability characteristics of DMTC.

Experimental Protocol: In Vitro Permeability Assessment using PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to predict passive membrane transport.

Methodology:

  • Preparation of Donor and Acceptor Plates:

    • A 96-well donor plate is filled with a buffer solution (e.g., phosphate-buffered saline at pH 7.4) containing a known concentration of DMTC.

    • A 96-well acceptor plate is filled with the same buffer.

  • Membrane Coating:

    • The filter membrane of a 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to mimic a biological membrane.

  • Assay Assembly:

    • The lipid-coated filter plate is placed on top of the donor plate, ensuring contact between the membrane and the DMTC solution. The acceptor plate is then placed on top of the filter plate.

  • Incubation:

    • The assembled plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, the concentration of DMTC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • The Pe is calculated using the following equation: Pe = (-ln(1 - CA/Cequilibrium)) * VA / (A * t) Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Data Presentation: Comparative In Vitro Permeability

CompoundPredicted Permeability (Pe)Assay MethodReference
L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMTC)Data not available--
N-acetyl-L-cysteine (NAC)LowCaco-2[Inferred from low bioavailability]
L-2-oxothiazolidine-4-carboxylic acid (OTZ)HighInferred from in vivo studies[3]
Part 2: In Vivo Pharmacokinetic Profiling

The in vivo behavior of DMTC needs to be characterized to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Murine Pharmacokinetic Study

Methodology:

  • Animal Model:

    • Male C57BL/6 mice (8-10 weeks old) are used. Animals are fasted overnight before dosing.

  • Drug Administration:

    • DMTC is administered via oral gavage at a predetermined dose (e.g., 50 mg/kg). A separate cohort receives an intravenous (IV) dose (e.g., 10 mg/kg) for bioavailability determination.

  • Blood Sampling:

    • Blood samples (approximately 50 µL) are collected from the tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

  • Plasma Preparation:

    • Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of both DMTC and L-cysteine are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated using non-compartmental analysis.

Data Presentation: Comparative In Vivo Pharmacokinetics

CompoundRouteCmax (µg/mL)Tmax (h)t1/2 (h)Bioavailability (%)Reference
L-5,5-Dimethylthiazolidine-4-carboxylic acid (DMTC)OralData not available----
N-acetyl-L-cysteine (NAC)Oral0.35 - 41 - 2~6.254 - 10[4][5]
L-2-oxothiazolidine-4-carboxylic acid (OTZ)-Data not available--Good[3]

Bridging the Gap: Establishing the IVIVC

With robust in vitro and in vivo datasets, the next step is to establish a mathematical correlation.

Conceptual IVIVC Workflow

Caption: Conceptual workflow for establishing an IVIVC for DMTC.

The Prodrug Challenge in IVIVC

A key challenge for prodrugs is that the in vitro dissolution/permeation of the parent drug (DMTC) needs to be correlated with the in vivo concentration of the active metabolite (L-cysteine). This introduces a metabolic conversion step that must be accounted for in the IVIVC model.

Comparative Analysis and Future Directions

The lack of published IVIVC data for DMTC underscores a significant gap in our understanding of this potential therapeutic agent. The proposed experimental framework provides a roadmap for future research.

Metabolic Pathway of Thiazolidine-based Cysteine Prodrugs

Metabolic_Pathway cluster_intracellular Intracellular Space DMTC L-5,5-Dimethylthiazolidine- 4-carboxylic acid (DMTC) Cysteine L-cysteine DMTC->Cysteine Hydrolysis OTZ L-2-oxothiazolidine- 4-carboxylic acid (OTZ) OTZ->Cysteine 5-oxoprolinase NAC N-acetyl-L-cysteine (NAC) NAC->Cysteine Deacetylation Glutathione Glutathione (GSH) Cysteine->Glutathione GSH Synthesis

Caption: Simplified metabolic conversion of cysteine prodrugs.

By systematically characterizing the in vitro and in vivo properties of DMTC and applying established IVIVC principles, researchers can unlock its therapeutic potential. The insights gained will not only be crucial for the development of DMTC but will also contribute to a broader understanding of structure-activity relationships within the thiazolidine class of cysteine prodrugs.

References

  • . (This document)
  • D3693-64 L-5,5-Dimethylthiazolidine-4-carboxylic Acid CAS: 72778-00-8. (URL not available for direct linking)
  • L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products. PubMed. ([Link])

  • Clinical pharmacokinetics of N-acetylcysteine. PubMed. ([Link])

  • Pharmacokinetics of N-acetylcysteine in man. ResearchGate. ([Link])

  • Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infraction in Rats: In Vivo Study. MDPI. ([Link])

  • l-2-[13C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis. American Journal of Physiology-Endocrinology and Metabolism. ([Link])

  • l-2-oxothiazolidine-4-carboxylate influence on age- and heat exposure-dependent redox changes in rat's blood plasma. PMC. ([Link])

  • N-Acetylcysteine (NAC): Impacts on Human Health. PMC. ([Link])

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.